

Cannabiorcol vs. Cannabidiol: A Comparative Analysis of Anti-inflammatory Properties

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Compound of Interest		
Compound Name:	Cannabiorcol	
Cat. No.:	B1142604	Get Quote

A deep dive into the current scientific evidence on the anti-inflammatory effects of **Cannabiorcol** (CBO) and Cannabidiol (CBD), tailored for researchers, scientists, and drug development professionals.

While Cannabidiol (CBD) has been extensively studied for its therapeutic properties, including its well-documented anti-inflammatory effects, the lesser-known cannabinoid, **Cannabiorcol** (CBO), is emerging as a compound of interest. This guide provides a comprehensive comparison of the anti-inflammatory mechanisms and efficacy of CBO and CBD, based on available experimental data.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the key findings from preclinical studies, offering a quantitative comparison of the anti-inflammatory effects of **Cannabiorcol** and CBD. It is important to note that research on **Cannabiorcol** is in its nascent stages, with a recent 2024 study providing the first significant insights into its anti-inflammatory potential.



Parameter	Cannabiorcol (CBO)	Cannabidiol (CBD)	Source
Mechanism of Action	Inhibition of p38/MSK- 1/NF-кВ signaling pathway.[1]	Inhibition of NF-kB and MAPK pathways, activation of 15- lipoxygenase (15- LOX), and interaction with various receptors (e.g., CB2, TRPV1, PPARy).[2][3][4]	
Key Molecular Targets	p38, MSK-1, NF-кВ p65.	NF-кВ, ІкВ, p38 MAPK, 15-LOX, CB2 receptor, TRPV1, PPARy.	
In Vitro Effects	- Inhibition of IL-1β-induced MMP-1, MMP-3, and MMP-13 expression in SW1353 human chondrosarcoma cells Reduction of IL- 1β-induced phosphorylation of p38 and p65.	- Dose-dependent reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) in various cell typesInhibition of LPS-induced NF-κB activation and IκB degradationActivation of 15-LOX leading to the production of anti-inflammatory specialized pro-resolving mediators (SPMs).	
In Vivo Efficacy	- Amelioration of monoiodoacetate- induced osteoarthritis in a rat model	- Consistent reduction in the levels of pro- inflammatory cytokines (TNF-α, IL-	

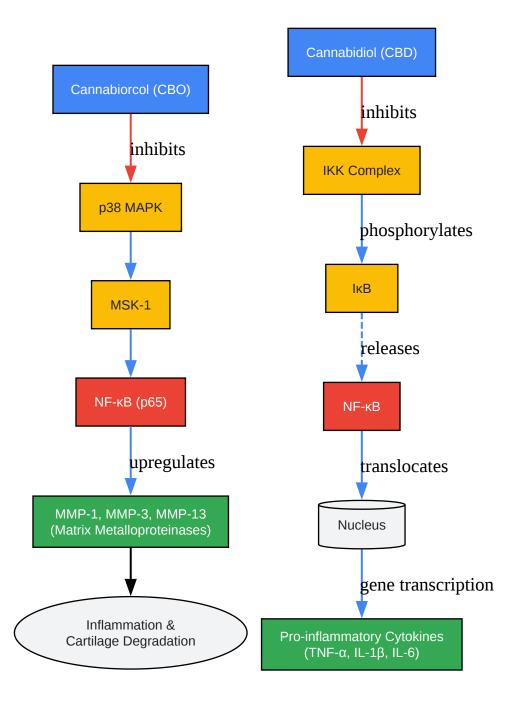


	Reduction of MMP	1β, IL-6, IFN-y) in
	expression in	various animal models
	osteoarthritic	of inflammation
	cartilage.	Reduction of joint
		swelling in animal
		models of arthritis.
		Primarily acts
		independently of CB1
	Independent of	receptors, with some
Decenter Interaction	Independent of cannabinoid receptors	,
Receptor Interaction	·	receptors, with some
Receptor Interaction	cannabinoid receptors	receptors, with some effects mediated
Receptor Interaction	cannabinoid receptors and transient receptor	receptors, with some effects mediated through CB2
Receptor Interaction	cannabinoid receptors and transient receptor	receptors, with some effects mediated through CB2 receptors. Also

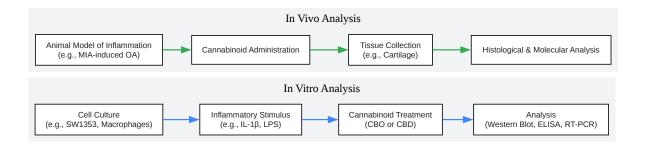
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways for **Cannabiorcol** and a representative pathway for CBD, as well as a typical experimental workflow for evaluating their anti-inflammatory effects.









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